molecular formula C25H37N3O2 B2753633 N-{2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl}adamantane-1-carboxamide CAS No. 932363-58-1

N-{2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl}adamantane-1-carboxamide

Cat. No.: B2753633
CAS No.: 932363-58-1
M. Wt: 411.59
InChI Key: SRBOTXSOJWHJDS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule, likely used in the field of chemistry or pharmacology. It contains functional groups such as an amide, morpholine, and adamantane .


Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed cyclization processes or reactions with N-C-N dinucleophiles. For instance, a palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide has been developed to yield heterocycles with high efficiency.


Molecular Structure Analysis

The molecular structure of similar compounds often reveals interesting features like hydrogen-bonded dimers and unique conformational characteristics. Studies have shown that these molecules can crystallize in centrosymmetric dimer forms facilitated by N-H···O interactions .


Chemical Reactions Analysis

Chemical reactions involving similar compounds demonstrate their reactivity and potential for forming new bonds. For example, reactions with dinucleophiles have been employed to synthesize derivatives with significant yields, showcasing the chemical versatility of these compounds.


Physical and Chemical Properties Analysis

The physical properties of similar compounds, such as solubility and crystal structure, are crucial for understanding their behavior in different environments . These compounds have been found to possess specific solubility behaviors and crystal structures .

Scientific Research Applications

Pharmacological Potential in Neurodegenerative Diseases

Adamantane derivatives, including compounds structurally related to N-{2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl}adamantane-1-carboxamide, have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Some derivatives, like amantadine and memantine, are already in use, indicating the therapeutic potential of adamantane-based compounds in neurology. The review by Dembitsky et al. (2020) highlights the significance of 1-fluoro- and 1-phosphonic acid adamantane derivatives in surpassing the pharmacological potential of well-known drugs against neurodegenerative diseases, showcasing the promising direction for future biochemical and pharmacological studies (Dembitsky, Gloriozova, & Poroikov, 2020).

Psychotropic Activity

The research on phosphorylacetohydrazides and other phosphorylated carboxylic acids derivatives, as detailed by Semina et al. (2016), underlines the development of new drugs with psychotropic activity. Among these, specific compounds have shown to improve memory and learning, exhibit neuroprotective properties, and correct behavioral disorders, including those related to Alzheimer’s disease. This review consolidates the contribution of adamantane derivatives to the psychopharmacology field, underscoring the novel mechanisms of action these compounds may possess and their potential therapeutic applications (Semina, Сёмина, Baychurina, & Байчурина, 2016).

Chemistry and Biochemistry of Adamantylated Compounds

The synthesis and chemical properties of adamantyl-containing nucleic bases and related compounds have been reviewed by Shokova and Kovalev (2013), offering insights into the advancements made in adamantane chemistry. This review addresses the structural characteristics, synthesis methodologies, and biological activities of adamantylated compounds, highlighting their importance in the development of selective and highly effective drugs (Shokova & Kovalev, 2013).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with care and follow safety protocols .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N3O2/c1-27(2)22-5-3-21(4-6-22)23(28-7-9-30-10-8-28)17-26-24(29)25-14-18-11-19(15-25)13-20(12-18)16-25/h3-6,18-20,23H,7-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBOTXSOJWHJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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